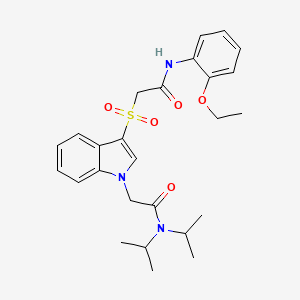
(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolyl methanones typically involves strategic organic synthesis techniques. For instance, related compounds such as (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones are synthesized and characterized by NMR, MS, IR spectra, and elemental analysis or HRMS, utilizing Dimroth rearrangement during the synthesis process (Cao et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrazolyl methanones can be comprehensively analyzed using X-ray diffraction among other spectroscopic methods. For example, the crystal structure of related compounds provides insights into their geometric configuration and atomic arrangements (Cao et al., 2010).
Chemical Reactions and Properties
Pyrazolyl methanones undergo a variety of chemical reactions, indicating their reactive nature and potential for further chemical modification. For example, trifluoromethyl-substituted pyrazolyl methanones have been synthesized, showing the compound's flexibility in participating in cyclocondensation reactions and the potential for cytotoxic activity (Bonacorso et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, play a crucial role in the application of these compounds. The synthesis methods and solvent choices can significantly affect these properties, as demonstrated in various studies on pyrazolyl methanones and related derivatives (Dhonnar et al., 2021).
Chemical Properties Analysis
The chemical properties of pyrazolyl methanones, including their reactivity with different chemical agents and conditions, are essential for their application in synthetic chemistry and material science. Studies indicate these compounds engage in diverse reactions, offering a pathway to novel compounds with potential practical applications (Halim & Ibrahim, 2022).
科学的研究の応用
Synthesis of Pyrazole Derivatives
- Research has demonstrated the synthesis of various pyrazole derivatives, which are of significant interest due to their applications in pharmaceuticals and agrochemicals. One example is the synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol using a mixture of chloroform and methanol as solvents. These derivatives are characterized by techniques like XRD and FT–IR, and their thermal stability and dielectric properties are studied (Vyas et al., 2012).
Cytotoxicity Studies
- A series of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones were synthesized and their cytotoxicity was evaluated. Some compounds showed significant cytotoxicity in human leukocytes at high concentrations, highlighting their potential in medicinal chemistry (Bonacorso et al., 2016).
Antimicrobial Activity
- Certain (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones have been synthesized and shown to possess good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. These compounds are especially effective when containing a methoxy group (Kumar et al., 2012).
Eco-Friendly Synthesis Strategies
- Computational and experimental studies on the eco-friendly synthesis of new heterocyclic pyrazolic carboxylic α-amino esters have been conducted. These studies highlight an economical synthesis strategy for these compounds, which are of particular interest due to their medicinal applications (Mabrouk et al., 2020).
Carbon Dioxide-to-Methanol Conversion
- The synthesis of methanol from carbon dioxide has been achieved with high efficiency using an iron(II) scorpionate catalyst. This process represents an eco-friendly and sustainable approach to methanol production, with significant implications for environmental chemistry (Ribeiro et al., 2017).
Photochemical Properties
- Studies on the photochemical properties of various 1,3-diphenyl-2-pyrazolines, including those containing a heteroaromatic substituent, have been conducted. These compounds exhibit enhanced fluorescence and stability to light, making them potential candidates for applications in photochemistry and material sciences (Lin et al., 1977).
Safety and Hazards
特性
IUPAC Name |
[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)4-11-5(3-12)1-2-10-11/h1-2,12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEOSAFQUZVEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1296225-26-7 |
Source


|
| Record name | [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2493589.png)
![7-[2-(4-Bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2493590.png)
![N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2493592.png)


![N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2493597.png)
![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)
![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)

![1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2493604.png)


